Dual Kinase and Lipid Metabolism Modulation: Class-Level Activity of Tetrahydrobenzothiophene Carboxamides
The tetrahydrobenzothiophene carboxamide chemotype, exemplified by prototype compound MMDD13, has been shown to simultaneously modulate fatty acid elongase and desaturase indexes while retaining kinase inhibitory activity [1]. However, this dual activity has not been specifically confirmed for CAS 895699-91-9. The 3-chlorophenylmethyl substituent may alter the balance between kinase and SCD1 engagement relative to MMDD13, which bears a different N-substituent [1]. No direct comparative data exist for the target compound versus MMDD13 or any other defined analog in matched assays.
| Evidence Dimension | Modulation of fatty acid elongase and desaturase indexes; kinase inhibitory activity |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | MMDD13 (prototype tetrahydrobenzothiophene carboxamide): demonstrated modulation of elongase and desaturase indexes and kinase inhibition [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | HepG2 cell-based lipid metabolism assays; in vitro kinase inhibition panels [1] |
Why This Matters
This class-level inference establishes the chemotype's potential for dual pharmacology, but without compound-specific data, CAS 895699-91-9 cannot be prioritized over MMDD13 or other analogs for either kinase or SCD1 research applications.
- [1] Llona-Minguez, S., Fayezi, S., Alihemmati, A., Juárez-Jiménez, J., Piedrafita, F. J., & Helleday, T. (2017). Tetrahydrobenzothiophene carboxamides: Beyond the kinase domain and into the fatty acid realm. Bioorganic & Medicinal Chemistry Letters, 27(18), 4462–4466. PMID: 28807439. View Source
